

# A Comprehensive Technical Guide to 4-Amino-5-fluoro-2-methoxypyrimidine

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## Compound of Interest

Compound Name: **5-Fluoro-2-methoxypyrimidine**

Cat. No.: **B100554**

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For researchers, scientists, and professionals in drug development, **4-Amino-5-fluoro-2-methoxypyrimidine** is a key chemical intermediate. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and safety considerations.

## Chemical Identity and Nomenclature

The compound with the CAS number 1993-63-1 is authoritatively recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 5-fluoro-2-methoxypyrimidin-4-amine<sup>[1]</sup>. It is also commonly referred to by several synonyms, which are listed in the table below for comprehensive identification.

Identifier Type	Identifier
IUPAC Name	5-fluoro-2-methoxypyrimidin-4-amine[1]
CAS Number	1993-63-1[1][2][3][4][5]
Synonyms	4-Amino-5-fluoro-2-methoxypyrimidine[1][2][3][4] [5], 5-Fluoro-2-methoxypyrimidin-4-amine[1][4] [5], 5-Fluoro-2-methoxy-4-pyrimidinamine[4][5], 4-Pyrimidinamine, 5-fluoro-2-methoxy-[4][5]
Molecular Formula	C5H6FN3O[1][4][5]
Molecular Weight	143.12 g/mol [1][2][4][5]
InChI	InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)[1][4]
InChIKey	BYALTIIVASWNSY-UHFFFAOYSA-N[1][4]
SMILES	COC1=NC=C(C(N)=N1)F[4]

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **4-Amino-5-fluoro-2-methoxypyrimidine** is provided below, offering a quick reference for experimental design and handling.

Property	Value
Appearance	White to Almost white powder to crystal[2][3][4]
Melting Point	191.0 to 195.0 °C[3], 193 °C[2][4]
Boiling Point (Predicted)	278.9 ± 43.0 °C[4]
Density (Predicted)	1.345 ± 0.06 g/cm³[4]
pKa (Predicted)	3.63 ± 0.10[4]
Purity	>99.0% (Nonaqueous Titration)[3], min. 98.0% (GC)[3]

Spectroscopic data is crucial for the structural confirmation of the compound. Available data includes:

- $^1\text{H}$  NMR: Spectra has been recorded on a Varian CFT-20 instrument using Polysol as the solvent[6].
- FTIR: Spectra has been obtained using the KBr wafer technique[7].

## Synthesis Protocols

**4-Amino-5-fluoro-2-methoxypyrimidine** is a valuable intermediate, and its synthesis is a critical process. Below are detailed experimental protocols derived from patented methods.

### Synthesis from 2-Methoxy-4-chloro-5-fluoropyrimidine

This common method involves the amination of a chlorinated precursor.

Experimental Protocol:

- To 170 g of a 10 wt% solution of ammonia in isopropanol, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.
- Heat the reaction mixture to a temperature between 40-60 °C.
- Stir the reaction for a period of 3-5 hours.
- Upon completion of the reaction, allow the mixture to cool to room temperature naturally.
- Collect the solid product by filtration.
- Wash the collected solid with isopropanol.
- Dry the solid to yield 27.2 g of 5-fluoro-2-methoxy-4-pyrimidinamine as a white solid. This corresponds to a molar yield of 95.0% with an HPLC purity of 99.0%[4].

### Synthesis from 2-Methoxy-5-fluorouracil

This protocol outlines a two-step synthesis starting from 2-methoxy-5-fluorouracil.

### Step 1: Synthesis of 2-Methoxy-4-chloro-5-fluoropyrimidine

- In a four-hole flask under a nitrogen atmosphere, add 600.0 g of 2-methoxy-5-fluorouracil to 1 L of toluene and 352.92 g of N,N-dimethylaniline (DMA) in toluene.
- Heat the mixture to 30 °C.
- Add 382.49 g of phosphorus oxychloride (POCl<sub>3</sub>) dropwise over approximately 0.6 hours.
- After the addition is complete, heat the mixture to 70 °C and stir for 2.0 hours.
- Once the reaction is complete, cool the mixture and pour it into a solution of 1.0 L of water and 0.9 L of 20% hydrochloric acid.
- Allow the layers to separate and collect the organic phase.
- Dry the organic phase and remove the solvent under reduced pressure to obtain 574 g of 2-methoxy-4-chloro-5-fluoropyrimidine as a colorless, transparent liquid[8].

### Step 2: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine

- React the 2-methoxy-4-chloro-5-fluoropyrimidine obtained from the previous step with aqueous ammonia.
- After the reaction is complete, filter the mixture.
- Wash the filter cake with water.
- Dry the solid to obtain 2-methoxy-4-amino-5-fluoropyrimidine as an off-white solid[8].

## Role in Drug Development and Chemical Synthesis

4-Amino-5-fluoro-2-methoxypyrimidine serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyrimidine scaffold is a common feature in a wide array of therapeutic agents, including anti-infectives, anticancer drugs, and treatments for neurological disorders[9]. The presence of a fluorine atom can significantly enhance the metabolic stability and lipophilicity of a drug molecule, making

fluorinated intermediates like this highly valuable[10][11]. It is specifically mentioned as an intermediate in the synthesis of Flucytosine[4].

The synthesis of various 4-amino-5-fluoropyrimidines can be achieved through a cyclocondensation reaction between amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate under mild conditions, often resulting in excellent yields[10].

## Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice.

Hazard Identification:

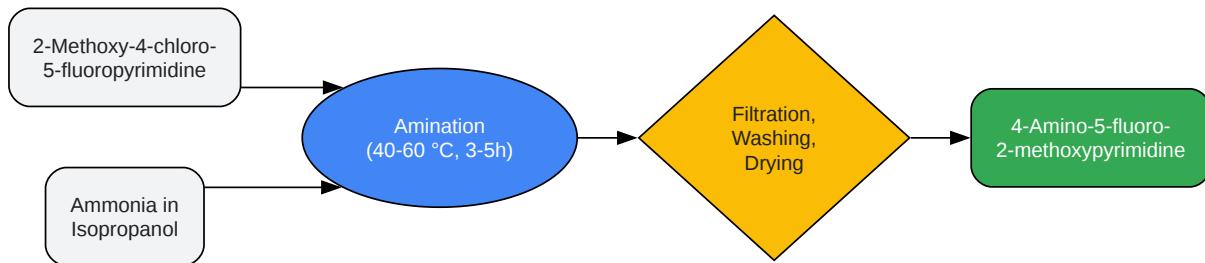
- GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319)[1][3].
- Signal Word: Warning[1][3].

Precautionary Measures:

- Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[3].
- Response:
  - If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse[3][12][13].
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3].
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a dark place under an inert atmosphere at room temperature[4].

## Visualized Synthesis Workflow

The following diagram illustrates the general synthesis pathway for **4-Amino-5-fluoro-2-methoxypyrimidine** from its chlorinated precursor.



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Caption: Synthesis of **4-Amino-5-fluoro-2-methoxypyrimidine**.

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